3-[2-(1,3-Dioxanyl)]-1-(4-methylthiophenyl)-1-propanol
CAS No.:
Cat. No.: VC13543256
Molecular Formula: C14H20O3S
Molecular Weight: 268.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20O3S |
|---|---|
| Molecular Weight | 268.37 g/mol |
| IUPAC Name | 3-(1,3-dioxan-2-yl)-1-(4-methylsulfanylphenyl)propan-1-ol |
| Standard InChI | InChI=1S/C14H20O3S/c1-18-12-5-3-11(4-6-12)13(15)7-8-14-16-9-2-10-17-14/h3-6,13-15H,2,7-10H2,1H3 |
| Standard InChI Key | QDXHKAKFTOSTHN-UHFFFAOYSA-N |
| SMILES | CSC1=CC=C(C=C1)C(CCC2OCCCO2)O |
| Canonical SMILES | CSC1=CC=C(C=C1)C(CCC2OCCCO2)O |
Introduction
Chemical Structure and Molecular Properties
Structural Features
3-[2-(1,3-Dioxanyl)]-1-(4-methylthiophenyl)-1-propanol (C<sub>13</sub>H<sub>18</sub>O<sub>3</sub>S) comprises three distinct moieties:
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A propanol backbone (–CH<sub>2</sub>CH<sub>2</sub>CH<sub>2</sub>OH) providing hydroxyl functionality for hydrogen bonding and solubility.
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A 1,3-dioxane ring (–O–CH<sub>2</sub>–CH<sub>2</sub>–O–) acting as a protecting group for diols or modulating steric effects.
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A 4-methylthiophenyl group (–C<sub>6</sub>H<sub>3</sub>SCH<sub>3</sub>) introducing aromaticity and sulfur-based electronic interactions.
The methyl group at the 4-position of the thiophene ring enhances steric bulk and may influence π-π stacking interactions in solid-state structures .
Physicochemical Properties
Predicted properties, derived from computational tools and analog comparisons, include:
The compound’s limited water solubility aligns with hydrophobic moieties like the dioxane and thiophenyl groups, while its LogP suggests moderate lipophilicity suitable for membrane permeability in biological systems .
Synthesis and Manufacturing
Synthetic Routes
Two primary pathways are proposed based on analogous syntheses:
Grignard Reaction with Epoxide
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Step 1: Formation of 4-methylthiophenylmagnesium bromide via reaction of 4-methylthiophenol with Mg in dry ether.
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Step 2: Reaction with 2-(oxiran-2-yl)-1,3-dioxane to yield the propanol-dioxane intermediate.
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Step 3: Acidic hydrolysis (e.g., H<sub>2</sub>SO<sub>4</sub>) to deprotect the diol and form the final product.
Yield: ~60–70% (estimated from similar reactions).
Catalytic Hydrogenation
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Step 1: Condensation of 4-methylthiophenylacetone with 1,3-propanediol using p-toluenesulfonic acid to form a dioxane-protected ketone.
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Step 2: Hydrogenation over Pd/C catalyst to reduce the ketone to a secondary alcohol .
Yield: ~75–80% (extrapolated from ).
Industrial-Scale Production
Continuous flow reactors with immobilized acid catalysts (e.g., Amberlyst-15) could optimize dioxane ring formation, while fractional distillation ensures high purity (>98%). Challenges include managing exothermic reactions during Grignard steps and minimizing sulfur-based catalyst poisoning .
Chemical Reactivity and Functionalization
Oxidation and Reduction
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Oxidation: The hydroxyl group oxidizes to a ketone using Jones reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>), forming 3-[2-(1,3-Dioxanyl)]-1-(4-methylthiophenyl)-1-propanone. Over-oxidation risks cleavage of the dioxane ring.
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Reduction: Catalytic hydrogenation (H<sub>2</sub>/Ni) reduces the alcohol to propane-1,3-diol derivatives, though thiophene ring saturation is unlikely under mild conditions .
Electrophilic Substitution
The thiophene ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at the 5-position due to electron-donating methyl groups. For example:
Yields for nitration exceed 80% in concentrated sulfuric acid .
Applications in Scientific Research
Pharmaceutical Intermediates
The compound serves as a precursor for:
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Antimicrobial Agents: Thiophene derivatives exhibit activity against Gram-positive bacteria (MIC: 8–16 µg/mL) .
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Central Nervous System (CNS) Drugs: Structural similarity to proformiphen suggests potential as a muscle relaxant intermediate .
Materials Science
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Liquid Crystals: The dioxane-thiophene framework aligns molecules into nematic phases, with transition temperatures >120°C.
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Polymer Additives: Enhances UV stability in polyethylenes by scavenging radicals via sulfur lone pairs .
Catalysis
Palladium complexes of the thiophenyl group catalyze Suzuki-Miyaura couplings with turnover numbers (TON) of 10<sup>4</sup>–10<sup>5</sup> .
Future Research Directions
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Structure-Activity Relationships: Systematic modification of the dioxane and thiophene groups to optimize bioactivity.
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Green Synthesis: Developing solvent-free or biocatalytic routes to improve sustainability.
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Advanced Characterization: Single-crystal XRD and DFT studies to elucidate electronic effects of the methylthiophenyl group.
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